

# p-Methoxybenzylideneacetone literature review

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## Compound of Interest

Compound Name: *p*-Methoxybenzylideneacetone

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An In-depth Technical Guide to **p-Methoxybenzylideneacetone**: Synthesis, Properties, and Biological Significance

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **p-Methoxybenzylideneacetone** (p-MBA), a compound of significant interest in chemical synthesis and drug discovery. We will delve into its core chemical principles, provide field-proven synthetic protocols, and explore its emerging biological activities, grounding all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

## Introduction: The Chemical Identity of p-Methoxybenzylideneacetone

**p-Methoxybenzylideneacetone**, systematically named (E)-4-(4-methoxyphenyl)but-3-en-2-one, is an  $\alpha,\beta$ -unsaturated ketone.<sup>[1]</sup> It belongs to the chalcone family, a class of compounds characterized by two aromatic rings joined by a three-carbon  $\alpha,\beta$ -unsaturated carbonyl system. The presence of a methoxy group (-OCH<sub>3</sub>) on the phenyl ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. This functional group is known to play a multifaceted role in the biological response of various compounds, often enhancing cytotoxic activity against cancer cell lines.<sup>[2][3]</sup>

The core structure of p-MBA makes it a valuable intermediate in organic synthesis and a scaffold for developing novel therapeutic agents. Its investigation spans various fields, from

fragrance chemistry to medicinal chemistry.[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **p-Methoxybenzylideneacetone** is presented below.

Property	Value	Source
IUPAC Name	(E)-4-(4-methoxyphenyl)but-3-en-2-one	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	176.21 g/mol	[1]
CAS Number	943-88-4	[1]
Appearance	Light yellow crystalline powder	[4]
Melting Point	128-129 °C	[5][6]
Boiling Point	492 °C	[5][6]

## Synthesis: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing **p-Methoxybenzylideneacetone** is the Claisen-Schmidt condensation. This reaction is a specific type of crossed aldol condensation between an aldehyde or ketone with an  $\alpha$ -hydrogen and an aromatic carbonyl compound that lacks an  $\alpha$ -hydrogen.[7] In this case, acetone (which possesses reactive  $\alpha$ -hydrogens) reacts with p-anisaldehyde (4-methoxybenzaldehyde), an aromatic aldehyde with no  $\alpha$ -hydrogens.[7][8]

## Mechanism of Action

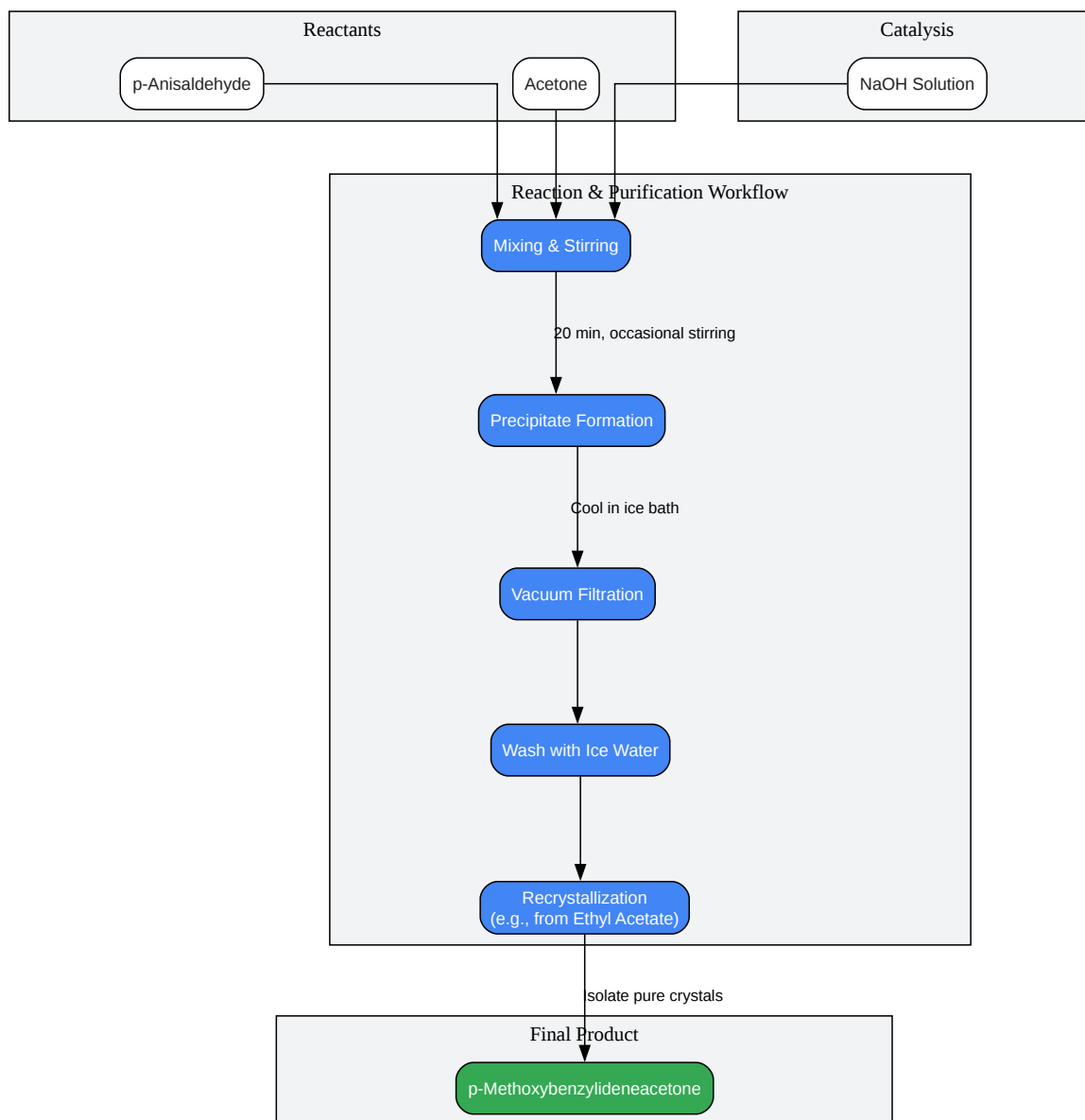
The causality of the Claisen-Schmidt reaction is rooted in fundamental principles of carbonyl chemistry. The reaction is typically base-catalyzed (e.g., using sodium hydroxide).

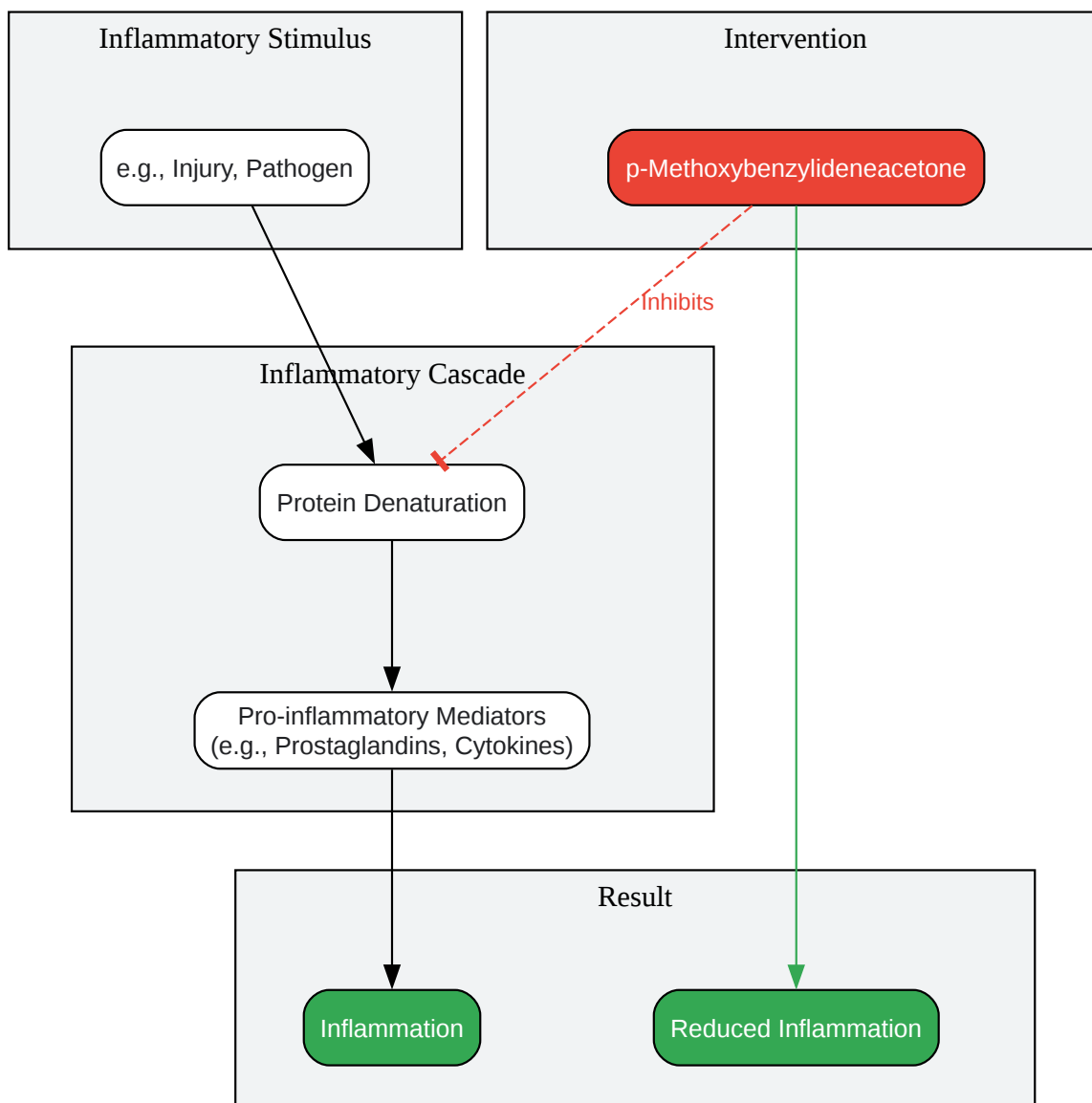
- **Enolate Formation:** The hydroxide ion ( $\text{OH}^-$ ) acts as a base, abstracting an acidic  $\alpha$ -hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is a potent

nucleophile.[8]

- Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of p-anisaldehyde. Since p-anisaldehyde lacks  $\alpha$ -hydrogens, it cannot self-condense, which simplifies the reaction and leads to a single primary product rather than a mixture.[8]
- Aldol Addition: This attack forms a  $\beta$ -hydroxy ketone intermediate (an aldol addition product). [9]
- Dehydration (Condensation): The  $\beta$ -hydroxy ketone readily undergoes dehydration (loss of a water molecule) under the basic reaction conditions. This step is energetically favorable as it results in a conjugated system, extending from the aromatic ring through the double bond to the carbonyl group, which significantly stabilizes the final product.[8]

The overall synthetic workflow is visualized in the diagram below.





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